6'-Iodoresiniferatoxin, amorphous semi-solid
Descripción
6'-Iodoresiniferatoxin (6'-IRTX) is a potent vanilloid receptor subtype 1 (TRPV1) antagonist, structurally derived from the ultra-potent agonist resiniferatoxin (RTX). Its amorphous semi-solid form refers to a non-crystalline physical state characterized by disordered molecular arrangements, which enhances solubility and bioavailability compared to crystalline counterparts . This form is critical in pharmaceutical applications, as it improves dissolution rates and facilitates controlled drug delivery . 6'-IRTX is widely used in neuroscience research to study TRPV1-mediated pain signaling pathways, with demonstrated efficacy in blocking capsaicin-induced calcium influx in dorsal root ganglion (DRG) neurons at nanomolar concentrations .
Structure
3D Structure
Propiedades
Fórmula molecular |
C37H39IO9 |
|---|---|
Peso molecular |
754.6 g/mol |
Nombre IUPAC |
[(1R,2R,6R,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate |
InChI |
InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-24(17-34(42)30(37)11-21(3)32(34)41)19-44-31(40)14-25-13-29(43-5)28(39)15-27(25)38/h6-13,15,22,26,30,33,39,42H,1,14,16-19H2,2-5H3/t22-,26?,30-,33-,34-,35-,36-,37-/m1/s1 |
Clave InChI |
IITCVPTZKLXSKQ-DCLOTLOASA-N |
SMILES isomérico |
C[C@@H]1C[C@]2([C@H]3C4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C=C6I)O)OC)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C |
SMILES canónico |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Origen del producto |
United States |
Métodos De Preparación
Structural Features
6'-Iodoresiniferatoxin (C₃₇H₃₉IO₉, MW 754.6) is a semi-synthetic vanilloid derived from RTX, featuring an iodinated vanillyl group at the 6'-position and a resiniferonol core stabilized by ortho-phenylacetate esters. The iodine substitution alters the pharmacological profile, converting RTX from a potent TRPV1 agonist into a partial agonist with nanomolar affinity.
Table 1: Key Physicochemical Properties
Synthetic Routes to 6'-Iodoresiniferatoxin
Directed Iodination of Resiniferonol Orthophenylacetate (ROPA)
The most widely cited method involves iodinating ROPA, a stable precursor of RTX, to avoid degradation of the labile diterpene core.
Reaction Protocol
-
Starting Materials :
-
ROPA (resiniferonol-9,13,14-ortho-phenylacetate)
-
4-Acetoxy-3-methoxyphenylacetic acid
-
Iodine source (e.g., N-iodosuccinimide)
-
-
Iodination :
-
Esterification :
Table 2: Representative Reaction Conditions
Alternative Route: Iodovanillin Precursor Approach
A second strategy employs pre-iodinated vanillin derivatives to streamline synthesis:
-
Synthesis of 5-Iodovanillin :
-
Coupling to Resiniferonol :
Optimization of Reaction Conditions
Solvent Systems
Temperature and pH Control
-
Binding affinity for TRPV1 peaks at 37°C and pH 7.8–8.0, guiding reaction optimization.
-
Elevated temperatures (>40°C) reduce yield due to thermal degradation.
Analytical Techniques for Characterization
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges in Obtaining the Amorphous Semi-Solid Form
Análisis De Reacciones Químicas
Tipos de reacciones
6’-Iodoresiniferatoxina sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar el átomo de yodo, lo que podría llevar a la desyodación.
Sustitución: El átomo de yodo se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Los reactivos como la azida de sodio o los compuestos de tiol se pueden utilizar para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la sustitución puede introducir varios grupos funcionales en la posición 6’ .
Aplicaciones Científicas De Investigación
6’-Iodoresiniferatoxina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas.
Biología: Se emplea en estudios de activación del canal TRPV1 y su papel en la sensación de dolor y calor.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el manejo del dolor y el tratamiento de afecciones que involucran los canales TRPV1.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
6’-Iodoresiniferatoxina ejerce sus efectos activando el canal TRPV1. Este canal es un canal catiónico no selectivo que se activa por calor, condiciones ácidas y ciertos ligandos químicos. Tras la activación, TRPV1 permite la entrada de iones calcio a la célula, lo que lleva a diversas respuestas celulares. La activación de TRPV1 por 6’-Iodoresiniferatoxina implica la unión a sitios específicos en el canal, lo que induce cambios conformacionales que abren el canal .
Comparación Con Compuestos Similares
Functional and Structural Analogues
Resiniferatoxin (RTX)
- Mechanism : RTX is a TRPV1 agonist, inducing prolonged channel activation and subsequent desensitization, whereas 6'-IRTX acts as an antagonist .
- Potency : RTX exhibits picomolar affinity for TRPV1, making it 100–1,000-fold more potent than capsaicin. In contrast, 6'-IRTX shows antagonistic effects at 0.1–1 μM concentrations .
- Physical State : RTX is typically crystalline, whereas 6'-IRTX’s amorphous semi-solid state offers formulation advantages, such as reduced recrystallization risks .
Capsazepine
- Mechanism : A competitive TRPV1 antagonist, but with lower potency than 6'-IRTX. Capsazepine (10 μM) partially inhibits capsaicin responses, while 6'-IRTX achieves complete blockade at 0.1 μM .
- Stability : Capsazepine’s crystalline form requires solubilization agents for in vitro use, whereas 6'-IRTX’s semi-solid state allows direct dispersion in aqueous buffers .
Ruthenium Red
- Mechanism: A non-selective cation channel blocker affecting TRPV1 and other channels. Unlike 6'-IRTX, it lacks receptor specificity .
- Applications : Primarily used as a broad-spectrum inhibitor, limiting its utility in targeted TRPV1 studies .
Physicochemical and Stability Comparisons
Key Findings:
- Semi-Solid Advantages : 6'-IRTX’s amorphous form avoids the "spring and parachute" dissolution challenges seen in crystalline drugs, enabling consistent in vitro performance .
- Stability : Additives like microcrystalline cellulose (MCC) or lactose can extend 6'-IRTX’s shelf life at 25°C, mimicking strategies used in other semi-solid formulations .
Pharmacological Performance
- TRPV1 Antagonism : 6'-IRTX (0.1 μM) fully abolishes Na+ removal-induced Ca2+ increases in neurons, outperforming capsazepine (10 μM) and matching ruthenium red (10 μM) in efficacy .
Industrial and Environmental Context
- Semi-Solid Processing : Techniques like semi-solid isothermal treatment (used in Ti/Zr alloys) highlight the importance of phase-state control for material properties, paralleling pharmaceutical formulation strategies .
- Atmospheric Relevance : Amorphous semi-solid aerosols exhibit viscosity-dependent reactivity, underscoring the broader implications of phase state on chemical behavior .
Actividad Biológica
6'-Iodoresiniferatoxin (I-RTX), a derivative of resiniferatoxin, is a potent compound primarily recognized for its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Its biological activity has been extensively studied, revealing both agonistic and antagonistic properties that hold promise for therapeutic applications, particularly in pain management and inflammatory conditions.
I-RTX is characterized by its high affinity for the TRPV1 receptor, functioning as a partial agonist with a binding affinity (Ki) of 0.71 nM and an effective concentration (EC50) of 130 nM at human TRPV1 receptors . In contrast to its parent compound, resiniferatoxin, which acts as a full agonist, I-RTX exhibits unique properties that allow it to modulate TRPV1 activity under various physiological conditions.
Mechanism of Action:
- Agonistic Effects: At higher concentrations, I-RTX can induce partial agonism at TRPV1, leading to increased intracellular calcium levels in certain cell types, such as CD4+ T cells. This effect is significant in the context of immune response modulation .
- Antagonistic Effects: I-RTX has been shown to act as a competitive antagonist under standard conditions, effectively blocking the action of other TRPV1 agonists like capsaicin . This dual functionality suggests that I-RTX can both activate and inhibit TRPV1 depending on the concentration and cellular environment.
Binding Affinity and Functional Studies
Several studies have focused on the binding characteristics and functional implications of I-RTX:
The findings indicate that while I-RTX is primarily an antagonist, its ability to act as a partial agonist under specific conditions may be exploited for therapeutic benefits.
Case Studies: Pain Management
In vivo studies have demonstrated the efficacy of I-RTX in pain models:
- Capsaicin-Induced Pain: I-RTX effectively blocked pain responses elicited by capsaicin in animal models, demonstrating significant analgesic properties with an effective dose (ED50) of 16 ng/mouse when administered intrathecally .
- Inflammatory Pain Models: In models of inflammatory pain, I-RTX reduced pain sensitivity and inflammatory responses, indicating its potential utility in treating conditions like rheumatoid arthritis (RA) .
Clinical Implications
The therapeutic potential of I-RTX extends beyond pain management. Its modulation of TRPV1 activity has implications for various inflammatory diseases:
- Rheumatoid Arthritis: Research indicates that I-RTX can reduce pro-inflammatory cytokine production in CD4+ T cells under acidic conditions, suggesting a role in managing RA symptoms .
- Neuropathic Pain: Given its dual action on TRPV1, I-RTX may provide relief in neuropathic pain syndromes where TRPV1 plays a critical role in nociceptive signaling.
Challenges and Future Directions
Despite its promising biological activity, several challenges remain:
- Chemical Complexity: The intricate structure of I-RTX complicates synthesis and formulation for clinical use.
- Pharmacokinetics: Further research is needed to optimize the pharmacokinetic profile of I-RTX to enhance its bioavailability and therapeutic efficacy.
Q & A
Q. What peer-review criteria ensure robust reporting of TRPV1 modulation studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
